molecular formula C11H8BrN3S B2363689 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-63-8

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2363689
CAS RN: 439107-63-8
M. Wt: 294.17
InChI Key: RCUDGVPFWHYBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C11H8BrN3S. It is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family, which are N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . The UV-vis and fluorescence spectra of the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines were measured in different solvents .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Compounds with a thiophene ring system, like our compound of interest, exhibit many pharmacological properties such as anticancer . The pyrazolo[1,5-a]pyrimidine derivative has shown promising antitumor activity against liver carcinoma .

Anti-inflammatory Properties

Thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial Properties

Thiophene derivatives have been found to exhibit antimicrobial properties . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new antimicrobial agents.

5. Role in Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

6. Role in the Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new OLEDs.

Role as a Linker Molecule

3-Bromo-2-methylphenol, a compound similar to 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.

8. Role in the Development of Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new OFETs.

Future Directions

The future directions for the study of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine and related compounds include further exploration of their potential as CDK2 inhibitors , as well as their potential applications in materials science and biological interactions .

properties

IUPAC Name

3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDGVPFWHYBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.